molecular formula C22H22N6O3 B2640232 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1324108-32-8

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2640232
CAS RN: 1324108-32-8
M. Wt: 418.457
InChI Key: VJXXUIMWENCBOK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Scientific Research Applications

Chemical Derivatives and Reactions

Compounds related to the chemical structure have been a subject of interest for their potential applications in pharmaceuticals and materials science. For instance, azetidine, pyrrolidine, and piperidine derivatives, which are structurally related, have been studied for their potential as alpha-subtype selective 5-HT-1D receptor agonists, offering a therapeutic pathway for migraine treatment with fewer side effects (Habernickel, 2001). Similarly, nicotinic acid hydrazide derivatives, which include 1,2,4-oxadiazole compounds, have demonstrated antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011).

Structural Analysis and Synthesis

The synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been explored, indicating the potential for these compounds in medicinal applications, including cancer treatment (Maftei et al., 2016). Moreover, the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings suggests a broad range of chemical behaviors and applications for these types of compounds (Kharchenko et al., 2008).

Biological Activities

Research into the biological activities of similar compounds has revealed a range of potential applications. For instance, novel derivatives of pyridazin-3(2H)-one, which include a pyrazolyl-pyridazine moiety combined with oxadiazole rings, have shown promising plant growth stimulant activity (Yengoyan et al., 2018). This indicates the potential of such compounds in agricultural sciences. Furthermore, the synthesis and characterization of 1,3,4-oxadiazole derivatives have been investigated, revealing their potential as novel therapeutic agents with various biological activities, including anthelmintic activities (Patel et al., 2010).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-3-4-17(7-14(13)2)28-12-15(8-19(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)18-9-23-5-6-24-18/h3-7,9,15-16H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXXUIMWENCBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one

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